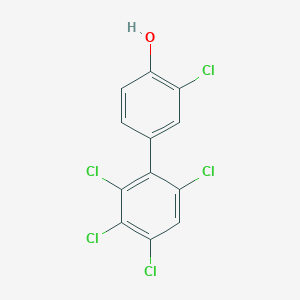

2',3,3',4',6'-Pentachloro-4-biphenylol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2',3,3',4',6'-Pentachloro-4-biphenylol, also known as this compound, is a useful research compound. Its molecular formula is C12H5Cl5O and its molecular weight is 342.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Monitoring

Biomarker for PCB Contamination

PCBP serves as a biomarker for assessing polychlorinated biphenyl (PCB) contamination in environmental samples. Its presence can indicate the degradation of more complex PCB mixtures in ecosystems. Studies have shown that monitoring PCBP levels can provide insights into historical pollution events and current environmental health .

Aquatic Toxicity Assessment

Research indicates that PCBP exhibits acute aquatic toxicity, which is a critical factor in evaluating the ecological impact of industrial discharges. Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of PCBs, including PCBP, aiding regulatory agencies in prioritizing substances for environmental risk assessments .

Toxicological Studies

Endocrine Disruption Potential

PCBP has been studied for its potential to disrupt endocrine functions in wildlife and humans. It selectively binds to transthyretin in blood, influencing thyroid hormone transport and potentially contributing to neurodevelopmental issues. In vitro studies have demonstrated that PCBP can induce estrogenic responses, raising concerns about its role as an endocrine disruptor .

Amyloidogenesis Inhibition

Recent studies suggest that hydroxylated polychlorinated biphenyls, including PCBP, inhibit amyloidogenesis, which is relevant for understanding neurodegenerative diseases such as Alzheimer's. This property may offer insights into therapeutic strategies for managing amyloid-related pathologies .

Medicinal Chemistry

Drug Development Insights

The structural characteristics of PCBP have made it a subject of interest in medicinal chemistry for developing new pharmaceuticals targeting endocrine-related disorders. Its ability to interact with biological receptors provides a basis for designing compounds with improved efficacy and safety profiles .

Case Studies

Regulatory Implications

Given the potential health risks associated with PCBP exposure, regulatory frameworks are evolving to include stringent monitoring and assessment protocols. The U.S. Environmental Protection Agency (EPA) has initiated programs to evaluate the risks posed by such compounds through comprehensive QSAR modeling and high-throughput screening methods .

Propriétés

Numéro CAS |

192190-10-6 |

|---|---|

Formule moléculaire |

C12H5Cl5O |

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-7(14)4-8(15)11(16)12(10)17/h1-4,18H |

Clé InChI |

QLPPOBFMEBKBOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

SMILES canonique |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

Key on ui other cas no. |

192190-10-6 |

Synonymes |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.